An In-depth Technical Guide to the Ethylene Biosynthesis Pathway in Plants
An In-depth Technical Guide to the Ethylene Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core ethylene biosynthesis pathway in plants, its regulation, and the subsequent signaling cascade. It includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visual diagrams of the involved pathways to facilitate a deeper understanding of this critical plant hormone's production and mode of action.
The Core Ethylene Biosynthesis Pathway
Ethylene, a simple gaseous hydrocarbon, is a pivotal plant hormone that regulates a wide array of developmental processes and responses to environmental stimuli.[1] Its biosynthesis is a straightforward two-step process originating from the amino acid methionine.[2]
The pathway begins with the conversion of methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase.[3] SAM is a key metabolic intermediate that serves as a precursor for several biosynthetic pathways in plants. The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA), a reaction catalyzed by the enzyme ACC synthase (ACS) .[3][4] ACC is the direct precursor to ethylene.[3] The final step is the oxidation of ACC to ethylene, carbon dioxide, and cyanide by the enzyme ACC oxidase (ACO) .[3]
The regulation of ethylene biosynthesis is tightly controlled, primarily through the modulation of ACS and ACO activity.[5] Both enzymes are encoded by multigene families, allowing for differential regulation in response to various developmental and environmental cues.[6][7]
Regulation of ACC Synthase (ACS)
ACS is widely considered the rate-limiting enzyme in ethylene biosynthesis.[3] Its activity is regulated at the transcriptional, post-transcriptional, and post-translational levels.
-
Transcriptional Regulation: The expression of ACS genes is induced by a variety of factors, including other plant hormones like auxin, as well as developmental signals and environmental stresses such as wounding and pathogen attack.[3][8] Conversely, high levels of ethylene can exert a negative feedback regulation on the expression of some ACS genes.[6]
-
Post-translational Regulation: The stability of ACS proteins is a critical control point. In Arabidopsis, ACS proteins are classified into three types based on their C-terminal sequences.[8] Type-1 ACS proteins are stabilized by phosphorylation via mitogen-activated protein kinases (MAPKs) in response to stress signals.[9] Type-2 ACS proteins are targeted for degradation by the 26S proteasome through interaction with ETO1/EOL proteins, which are components of an E3 ubiquitin ligase complex.[9]
Regulation of ACC Oxidase (ACO)
While often not the primary rate-limiting step, the activity of ACO can also be a crucial determinant of ethylene production under specific conditions.[5][10]
-
Transcriptional Regulation: ACO gene expression is also regulated by developmental cues and environmental stresses.[11] For instance, in tomato fruit, the expression of certain ACO genes increases during ripening.[12]
-
Enzyme Activity: ACO is a non-heme iron-containing enzyme that requires Fe(II) and ascorbate (B8700270) as cofactors for its activity.[10] The availability of these cofactors can therefore influence the rate of ethylene synthesis.
Diagram of the Ethylene Biosynthesis Pathway
Caption: The core pathway of ethylene biosynthesis from methionine.
The Yang Cycle: Regenerating Methionine
High rates of ethylene production would rapidly deplete the cellular pool of methionine if not for a recycling pathway known as the Yang Cycle.[13] This cycle salvages the methylthio group from MTA, which is produced alongside ACC, and uses it to regenerate methionine.[14][15] The Yang Cycle ensures a continuous supply of the precursor for sustained ethylene synthesis.[13]
The key steps in the Yang Cycle involve the conversion of MTA to 5-methylthioribose (MTR), followed by a series of enzymatic reactions that ultimately lead to the formation of 2-keto-4-methylthiobutyrate (KMTB).[15] In the final step, an as-yet-unidentified aminotransferase catalyzes the conversion of KMTB back to methionine.[13]
Diagram of the Yang Cycle
Caption: The Yang Cycle for methionine regeneration.
The Ethylene Signaling Pathway
Once produced, ethylene gas is perceived by a family of receptors located in the membrane of the endoplasmic reticulum (ER).[16][17] In Arabidopsis, these receptors include ETR1, ERS1, ETR2, ERS2, and EIN4.[17] The ethylene signaling pathway is primarily a linear cascade that operates through a series of negative regulators.[18]
In the absence of ethylene, the receptors are active and stimulate the activity of a Raf-like protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1).[16] CTR1, in turn, phosphorylates the C-terminal domain of ETHYLENE INSENSITIVE 2 (EIN2), another ER-localized protein, thereby keeping it inactive.[16] This prevents any downstream signaling.
When ethylene binds to its receptors, the receptors undergo a conformational change and become inactive.[17] This leads to the inactivation of CTR1, which can no longer phosphorylate EIN2.[18] The unphosphorylated C-terminal end of EIN2 is then cleaved and translocates to the nucleus.[19] In the nucleus, the EIN2 C-terminus stabilizes the master transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1).[19] In the absence of ethylene, EIN3/EIL1 are targeted for degradation by the F-box proteins EBF1 and EBF2.[18] The accumulation of EIN3/EIL1 in the nucleus initiates a transcriptional cascade, leading to the expression of numerous ethylene-responsive genes, including the ETHYLENE RESPONSE FACTOR (ERF) family of transcription factors, which in turn regulate a wide range of physiological and developmental responses.[18][20]
Diagram of the Ethylene Signaling Pathway
Caption: The ethylene signaling cascade in Arabidopsis.
Quantitative Data
Quantitative analysis of enzyme kinetics and ethylene production is crucial for understanding the regulation of the pathway. The following tables summarize key quantitative data for ACS and ACO, as well as typical ethylene production rates in various plant tissues.
Table 1: Enzyme Kinetic Parameters for ACC Synthase (ACS) and ACC Oxidase (ACO)
| Enzyme | Plant Species | Isoform | Km (µM) | Vmax | Reference |
| ACS | Arabidopsis thaliana | AtACS (various) | 8 - 45 | Not specified | [21] |
| ACO | Arabidopsis thaliana | AtACO1 | 33.33 ± 14.82 | 4.67 ± 0.26 nmol ethylene/nmol ACO | [21] |
| ACO | Arabidopsis thaliana | AtACO2 | 14.82 ± 8.25 | 0.15 ± 0.02 nmol ethylene/nmol ACO | [21] |
| ACO | Arabidopsis thaliana | AtACO5 | 197.78 ± 57.11 | 0.58 ± 0.07 nmol ethylene/nmol ACO | [21] |
| ACO | Stylosanthes humilis | (Seed extract) | 156 ± 8.3 | 5.4 ± 0.08 mmol ethylene/g FW/h | [22] |
Table 2: Ethylene Production Rates in Plant Tissues
| Plant Species | Tissue | Condition | Ethylene Production Rate | Reference |
| Lycopersicon esculentum (Tomato) | Ripening fruit (turning to pink) | Normal ripening | Increase in production | [12] |
| Litchi chinensis (Litchi) | Leaf and bud | - | Quantifiable by GC-FID | [23] |
Experimental Protocols
Measurement of Ethylene Production by Gas Chromatography (GC)
This protocol describes a common method for quantifying ethylene production from plant tissues using a gas chromatograph equipped with a flame ionization detector (FID).[23][24]
Materials:
-
Gas-tight vials or containers of known volume
-
Septa for sealing the vials
-
Gas-tight syringe
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., TG-BOND Q+)[23]
-
Certified ethylene gas standard for calibration
-
Carrier gas (e.g., Helium)[23]
-
Fuel gases for FID (e.g., Hydrogen and air)
Procedure:
-
Sample Incubation: Place a known weight of plant tissue into a gas-tight vial of a known volume. Seal the vial with a septum.
-
Incubate the sealed vial for a specific period (e.g., 1-3 hours) at a controlled temperature to allow ethylene to accumulate in the headspace.[23]
-
Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial.[23]
-
GC Analysis: Inject the gas sample into the GC. The GC will separate the gases, and the FID will detect the ethylene.
-
Quantification: Compare the peak area of the ethylene from the sample to a standard curve generated from known concentrations of the ethylene standard gas.
-
Calculation: Calculate the ethylene production rate, typically expressed as nL or pL of ethylene per gram of fresh weight per hour (nL g⁻¹ h⁻¹ or pL g⁻¹ h⁻¹).
In Vitro ACC Synthase (ACS) Activity Assay
This assay measures the activity of ACS by quantifying the amount of ACC produced from the substrate SAM.[25]
Materials:
-
Plant tissue extract containing ACS or purified ACS protein
-
Extraction buffer (e.g., containing protease inhibitors and pyridoxal-5'-phosphate)
-
Reaction buffer (e.g., HEPES or EPPS buffer, pH 8.0-8.5)
-
S-adenosyl-L-methionine (SAM) solution
-
Reagents for ACC quantification (e.g., mercuric chloride and a mixture of NaOH and NaOCl)
-
Gas chromatograph for ethylene measurement (as ACC is converted to ethylene for quantification)
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer on ice. Centrifuge the homogenate to obtain a crude enzyme extract.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of the enzyme extract to a reaction mixture containing buffer and a saturating concentration of SAM. Incubate at a specific temperature (e.g., 30°C) for a defined time.
-
Reaction Termination: Stop the reaction, for example, by adding acid.
-
ACC Quantification: Convert the ACC produced in the reaction to ethylene by adding mercuric chloride and a mixture of NaOH and NaOCl. This reaction releases ethylene, which can be quantified by gas chromatography as described in protocol 5.1.
-
Calculation: Determine the amount of ACC produced based on the ethylene measured and express the ACS activity, for example, as nmol of ACC produced per mg of protein per hour.
In Vitro ACC Oxidase (ACO) Activity Assay
This assay measures the activity of ACO by quantifying the amount of ethylene produced from the substrate ACC.[25]
Materials:
-
Plant tissue extract containing ACO or purified ACO protein
-
Extraction buffer
-
Reaction buffer (e.g., MOPS or Tricine buffer, pH 7.0-7.5)
-
ACC solution
-
Cofactors: Ferrous sulfate (B86663) (FeSO₄) and sodium ascorbate
-
Sodium bicarbonate (NaHCO₃)
-
Gas-tight vials with septa
-
Gas chromatograph for ethylene measurement
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the ACS assay.
-
Enzyme Reaction: In a gas-tight vial, combine the reaction buffer, ACC, FeSO₄, sodium ascorbate, and NaHCO₃.
-
Initiate the reaction by adding a known amount of the enzyme extract to the vial and immediately sealing it with a septum.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time, allowing ethylene to accumulate in the headspace.
-
Ethylene Quantification: Withdraw a sample of the headspace gas with a gas-tight syringe and inject it into a gas chromatograph to measure the amount of ethylene produced, as detailed in protocol 5.1.
-
Calculation: Calculate the ACO activity based on the amount of ethylene produced, typically expressed as nL of ethylene per mg of protein per hour.
Triple Response Assay in Arabidopsis
The triple response assay is a classic method to screen for and characterize mutants in the ethylene biosynthesis and signaling pathways.[26] Etiolated (dark-grown) dicot seedlings, such as Arabidopsis, exhibit a characteristic "triple response" when exposed to ethylene: inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[27]
Materials:
-
Arabidopsis thaliana seeds (wild-type and mutant lines)
-
Growth medium (e.g., 1/2 MS medium with 1% sucrose (B13894) and 0.8% agar)
-
Petri plates
-
ACC solution (e.g., 10 µM) or an airtight container for ethylene gas treatment (e.g., 10 ppm)[26]
-
Growth chamber or incubator set for darkness
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on the growth medium in Petri plates. For ACC treatment, the ACC is added to the medium after autoclaving.[28]
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.[28]
-
Incubation: After stratification, expose the plates to light for a few hours to induce germination, then wrap them in foil and place them in a dark growth chamber at a constant temperature (e.g., 22°C) for 3 days.[28] For ethylene gas treatment, place the plates in an airtight container and introduce the ethylene gas.
-
Phenotypic Analysis: After 3 days, unwrap the plates and observe the seedlings. Wild-type seedlings grown in the presence of ethylene or ACC will exhibit the triple response. Ethylene-insensitive mutants will resemble seedlings grown without ethylene (long hypocotyl and root, open apical hook), while constitutive response mutants will show the triple response even in the absence of ethylene.[26]
-
Quantification (Optional): For a more detailed analysis, seedlings can be imaged, and the length of the hypocotyl and root, as well as the angle of the apical hook, can be measured using image analysis software.[28]
References
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- 2. portlandpress.com [portlandpress.com]
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- 5. mdpi.com [mdpi.com]
- 6. The Regulation of 1-Aminocyclopropane-1-Carboxylic Acid Synthase Gene Expression during the Transition from System-1 to System-2 Ethylene Synthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 11. Arabidopsis ACC Oxidase 1 Coordinated by Multiple Signals Mediates Ethylene Biosynthesis and Is Involved in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and internal feedback regulation of ACC synthase and ACC oxidase genes in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
- 14. Phloem-Specific Expression of Yang Cycle Genes and Identification of Novel Yang Cycle Enzymes in Plantago and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. maxapress.com [maxapress.com]
- 17. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Arabidopsis ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. maxapress.com [maxapress.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. biorxiv.org [biorxiv.org]
- 22. scielo.br [scielo.br]
- 23. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iicbe.org [iicbe.org]
- 25. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
